molecular formula C11H19F2N B12080182 N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine

N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine

Cat. No.: B12080182
M. Wt: 203.27 g/mol
InChI Key: GENJUHAYIVMOMU-UHFFFAOYSA-N
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Description

N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery, designed for research applications only. Its structure incorporates a cyclobutylamine moiety linked via a methylene group to a 4,4-difluorocyclohexyl ring. This specific architecture combines the strategic benefits of a strained cyclobutane ring, known to enhance metabolic stability and influence the three-dimensional conformation of a molecule, with the advantageous physicochemical properties imparted by fluorine . The geminal difluoro (CF2) group on the cyclohexane ring is a key functional element. It acts as a bioisostere for carbonyl and other functional groups, primarily serving to fine-tune the molecule's lipophilicity, metabolic stability, and membrane permeability. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds in development . The amine group provides a versatile handle for further synthetic diversification, allowing researchers to conjugate the scaffold to various pharmacophores. This compound is primarily used as an advanced intermediate in the synthesis of more complex target molecules. Research applications are extensive and include its potential use in developing therapeutics for neurodegenerative diseases, given that fluorinated compounds and specific amine derivatives are being investigated for their ability to modulate pathways like ferroptosis, a target in conditions such as Alzheimer's and Parkinson's . Furthermore, its structural features align with compounds explored in oncology research, where fluorinated cyclobutane derivatives have been utilized to create potent inhibitors of enzymes like Isocitrate Dehydrogenase (IDH1) and glutaminase, which are relevant in cancer metabolism . Researchers will find this chemical particularly valuable for probing structure-activity relationships (SAR), creating compound libraries, and designing novel bioactive agents across various therapeutic areas, including central nervous system (CNS) disorders, inflammatory conditions, and oncology. This product is intended for research purposes in a controlled laboratory environment and is strictly classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H19F2N

Molecular Weight

203.27 g/mol

IUPAC Name

N-[(4,4-difluorocyclohexyl)methyl]cyclobutanamine

InChI

InChI=1S/C11H19F2N/c12-11(13)6-4-9(5-7-11)8-14-10-2-1-3-10/h9-10,14H,1-8H2

InChI Key

GENJUHAYIVMOMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCC2CCC(CC2)(F)F

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound comprises two key subunits:

  • Cyclobutanamine : A four-membered cycloalkane ring with an amine group.

  • 4,4-Difluorocyclohexylmethyl group : A fluorinated cyclohexane ring with a methylene linker.

The SMILES string (C1CC(C1)NCC2CCC(CC2)(F)F ) confirms the connectivity, where the cyclobutylamine is bonded to the difluorocyclohexylmethyl group.

Retrosynthetic Disconnections

Two primary disconnections are feasible:

  • Amine-Alkyl Linkage : Cleaving the C–N bond between the cyclobutylamine and methylene group.

  • Cyclohexane Fluorination : Introducing fluorine atoms at the 4,4-positions of the cyclohexane ring.

Synthetic Routes and Methodologies

Reaction Design

Cyclobutanamine reacts with (4,4-difluorocyclohexyl)methyl bromide under basic conditions to form the secondary amine via nucleophilic substitution:

Cyclobutanamine+(4,4-Difluorocyclohexyl)methyl bromideBaseThis compound\text{Cyclobutanamine} + \text{(4,4-Difluorocyclohexyl)methyl bromide} \xrightarrow{\text{Base}} \text{this compound}

Optimization Parameters

  • Base : Diisopropylethylamine (DIPEA) or potassium carbonate.

  • Solvent : DMF or acetonitrile.

  • Temperature : Room temperature to 60°C.

A related protocol for N-methylcyclobutanamine hydrochloride synthesis achieved 91% yield using DIPEA and BOP reagent in DMF.

ParameterConditionYieldSource
BaseDIPEA91%
SolventDMF91%
Temperature20°C91%

Challenges

  • Over-alkylation : Excess alkylating agent may lead to tertiary amine formation.

  • Purification : Column chromatography (ethyl acetate/petroleum ether) is typically required.

Reaction Design

Condensation of cyclobutanamine with 4,4-difluorocyclohexanecarbaldehyde followed by reduction:

Cyclobutanamine+4,4-DifluorocyclohexanecarbaldehydeNaBH₃CNTarget Compound\text{Cyclobutanamine} + \text{4,4-Difluorocyclohexanecarbaldehyde} \xrightarrow{\text{NaBH₃CN}} \text{Target Compound}

Aldehyde Synthesis

The aldehyde precursor is synthesized via oxidation of (4,4-difluorocyclohexyl)methanol using pyridinium chlorochromate (PCC):

(4,4-Difluorocyclohexyl)methanolPCC4,4-Difluorocyclohexanecarbaldehyde\text{(4,4-Difluorocyclohexyl)methanol} \xrightarrow{\text{PCC}} \text{4,4-Difluorocyclohexanecarbaldehyde}

Reductive Amination Conditions

  • Reducing Agent : Sodium triacetoxyborohydride (STAB) or NaBH₃CN.

  • Solvent : Dichloromethane or methanol.

  • Acid Catalyst : Acetic acid (1 equiv).

Direct Fluorination

4,4-Difluorocyclohexane can be synthesized via electrophilic fluorination of cyclohexene using xenon difluoride (XeF₂) or via Balz-Schiemann reaction:

CyclohexanoneDAST4,4-Difluorocyclohexane\text{Cyclohexanone} \xrightarrow{\text{DAST}} \text{4,4-Difluorocyclohexane}

DAST Fluorination

  • Reagent : Diethylaminosulfur trifluoride (DAST).

  • Conditions : Anhydrous DCM at −78°C to 0°C.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
AlkylationSimple one-step protocolRisk of over-alkylation70–91%
Reductive AminationAvoids alkylation byproductsRequires aldehyde synthesis60–85%
Fluorination (DAST)High regioselectivityRequires low temperatures50–75%

Mechanistic Insights

Alkylation Mechanism

  • Deprotonation : The amine is deprotonated by DIPEA, forming a nucleophilic amide ion.

  • Nucleophilic Attack : The amide ion attacks the electrophilic carbon in the alkyl bromide.

  • Byproduct Formation : Competing elimination (E2) may produce alkene byproducts.

Reductive Amination Mechanism

  • Imine Formation : Condensation of amine and aldehyde forms an imine intermediate.

  • Reduction : The imine is reduced to the secondary amine using STAB.

Purification and Characterization

Chromatography

  • Silica Gel : Ethyl acetate/petroleum ether (1:1) gradients.

  • HPLC : Preparative HPLC with TFA/acetonitrile systems for high-purity isolates.

Spectroscopic Data

  • ¹H NMR : δ 1.5–2.1 ppm (cyclobutyl and cyclohexyl protons), 2.7 ppm (N–CH₂).

  • ¹⁹F NMR : δ −110 ppm (CF₂).

Industrial-Scale Considerations

Cost Efficiency

  • Alkylation is preferred for scalability due to fewer steps.

  • DAST Fluorination is cost-prohibitive for large batches.

Chemical Reactions Analysis

Types of Reactions

N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles such as halides and alkoxides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amines and other derivatives.

Scientific Research Applications

N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules in pharmacological research. Below is a detailed analysis:

Structural Analogs in Opioid Receptor Research

A structurally related compound, N-(1-(cyclohexylcarbamoyl)-4,4-difluorocyclohexyl)-N-((2-methylpyridin-3-yl)methyl)picolinamide (AMG bis008) , shares the 4,4-difluorocyclohexyl motif but incorporates a picolinamide backbone and a pyridinylmethyl substituent . Key differences include:

  • Pharmacological Target : AMG bis008 was synthesized for kappa opioid receptor (KOR) modulation, whereas the biological target of N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine remains unconfirmed.
  • Synthetic Yield : AMG bis008 was obtained in 30% yield with >99% purity , suggesting that fluorinated cyclohexyl groups are synthetically tractable but may require optimization for scale-up.

Comparison of Physicochemical Properties

Property This compound AMG bis008
Molecular Weight ~231.3 g/mol ~478.5 g/mol
LogP (Estimated) ~2.5 (moderate lipophilicity) ~3.8 (high lipophilicity)
Polar Surface Area ~12 Ų (amine-dominated) ~90 Ų (amide/pyridine)
Fluorine Substitution 2 fluorine atoms 2 fluorine atoms

Functional Implications

Ring Strain vs. Stability : The cyclobutanamine group in the target compound introduces greater ring strain compared to AMG bis008’s cyclohexylcarbamoyl group. This may reduce metabolic stability but improve binding kinetics in rigid receptor pockets.

Fluorine Effects : Both compounds use 4,4-difluorocyclohexyl to enhance lipid solubility and resist oxidative metabolism. However, AMG bis008’s additional aromatic systems may offset these benefits by increasing molecular weight and complexity.

Receptor Specificity : AMG bis008’s pyridine and picolinamide groups likely confer selectivity for KOR, while the simpler cyclobutanamine structure could favor interactions with other aminergic receptors (e.g., sigma or dopamine receptors).

Biological Activity

N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine is a chemical compound of increasing interest in pharmacology due to its unique structural features, including a cyclobutane ring and a difluorocyclohexyl group. This article explores the biological activity of this compound, focusing on its pharmacological potential, interaction with biological targets, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H16F2N, with a molecular weight of approximately 201.28 g/mol. Its structure can be represented as follows:

N 4 4 Difluorocyclohexyl methyl cyclobutanamine\text{N 4 4 Difluorocyclohexyl methyl cyclobutanamine}

This compound's unique configuration suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

The biological activity of this compound primarily relates to its interactions with specific receptors and enzymes involved in drug metabolism and transport. Similar compounds have shown activity as modulators of P-glycoprotein (P-gp), an important efflux transporter implicated in multidrug resistance (MDR) in cancer therapy.

Interaction Studies

Studies investigating the binding affinity and selectivity of this compound towards P-gp reveal promising results. For instance, compounds with structural similarities have demonstrated the ability to inhibit P-gp ATPase activity, which is crucial for understanding their potential as MDR modulators.

Compound IC50 (μM) Activity
Compound 10.1P-gp Inhibition
Compound 20.76P-gp Inhibition

These findings suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting drug resistance mechanisms.

Case Study 1: Modulation of P-glycoprotein Activity

A study highlighted the effects of structurally related compounds on P-gp ATPase activity. The analogues demonstrated varying degrees of inhibition, with some effectively reversing paclitaxel resistance in HEK293 cells overexpressing P-gp. The structural requirement for binding to P-gp was emphasized, indicating that modifications to the cyclobutane moiety could enhance efficacy.

Case Study 2: Pharmacokinetic Profile

Research into the pharmacokinetics of this compound revealed insights into its bioavailability and distribution. Compounds with similar difluoroalkyl groups have been shown to exhibit favorable metabolic stability and reduced toxicity profiles in preclinical models.

Implications for Drug Development

The unique structural features of this compound position it as a valuable candidate for further research in drug development. Its potential applications include:

  • Cancer Therapy : As a modulator of P-gp, it may enhance the efficacy of existing chemotherapeutics.
  • Neuropharmacology : Given its structural similarities to other neuroactive compounds, it may have implications in treating neurological disorders.
  • Antimicrobial Activity : The compound's ability to interact with various biological pathways suggests potential antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving intermediates like carboxylic acids and 4,4-difluorocyclohexane-1-amine. For example, ester hydrolysis followed by amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres achieves yields of 35–78% . Key parameters include solvent choice (DMF or THF), temperature (0–25°C), and purification via flash chromatography or recrystallization. Variability in yields may arise from steric hindrance or side reactions, necessitating iterative optimization of stoichiometry and reaction time.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, with distinct signals for the difluorocyclohexyl moiety (δ 1.8–2.2 ppm for cyclohexyl protons) and cyclobutanamine group . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ m/z ≈ 270–300). Purity (>95%) is assessed via HPLC with UV detection at 254 nm, while Differential Scanning Calorimetry (DSC) determines thermal stability .

Q. How can researchers purify this compound effectively?

  • Methodological Answer : Post-synthesis purification employs silica gel chromatography (hexane/ethyl acetate gradients) or preparative HPLC for polar byproducts. Recrystallization from ethanol/water mixtures improves crystalline purity. For scale-up, continuous flow reactors with in-line monitoring reduce impurities by maintaining precise temperature and residence time .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound?

  • Methodological Answer : The compound’s 4,4-difluorocyclohexyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. In vitro assays (e.g., enzyme inhibition or receptor binding studies) paired with molecular docking simulations identify interactions with targets like JAK-STAT pathway proteins . Competitive binding assays (SPR or ITC) quantify affinity (Kd values), while mutagenesis studies validate binding site residues .

Q. How do structural modifications impact the compound’s pharmacological profile?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., fluorination position, cyclobutane ring size) with bioactivity. For example, replacing the cyclohexyl group with smaller rings (e.g., cyclopentyl) reduces steric bulk but may lower target selectivity . Parallel synthesis of analogs followed by high-throughput screening (HTS) in disease-relevant assays (e.g., kinase inhibition) prioritizes lead compounds .

Q. What strategies address contradictions in reported crystallographic data for derivatives of this compound?

  • Methodological Answer : Polymorphism studies using X-ray crystallography and Powder X-ray Diffraction (PXRD) differentiate crystalline forms. For example, AstraZeneca’s patent (EP2001856) identifies stable polymorphs via solvent screen (e.g., acetonitrile vs. methanol) and annealing protocols . Discrepancies in unit cell parameters are resolved by Rietveld refinement and computational modeling (e.g., Mercury CSD).

Q. How can researchers optimize analytical methods for detecting trace impurities?

  • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) detects impurities at <0.1% levels. Method development involves column screening (C18 vs. HILIC) and mobile phase optimization (0.1% formic acid in acetonitrile/water). For chiral impurities, chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, validated via spiked recovery experiments .

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